![molecular formula C9H7ClF3NO2 B13014608 Ethyl 6-chloro-4-(trifluoromethyl)nicotinate CAS No. 1260778-46-8](/img/structure/B13014608.png)
Ethyl 6-chloro-4-(trifluoromethyl)nicotinate
Overview
Description
Ethyl 6-chloro-4-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C9H7ClF3NO2 It is a derivative of nicotinic acid, characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-chloro-4-(trifluoromethyl)nicotinic acid. The reaction is carried out in the presence of an alcohol, such as ethanol, and a strong acid catalyst like sulfuric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The starting materials are often sourced from commercially available and inexpensive precursors, and the reaction is optimized to minimize by-products and maximize the purity of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products, which may have distinct properties and applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted nicotinates, while reduction and oxidation can produce a range of reduced or oxidized derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-chloro-4-(trifluoromethyl)nicotinate has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
- Antitumor Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including non-small cell lung cancer and melanoma. In vitro studies report IC₅₀ values indicating substantial cytotoxicity, suggesting its potential as an anticancer agent .
- Anti-inflammatory Properties : Research has demonstrated that derivatives of nicotinic acid compounds possess anti-inflammatory effects. This compound may be effective in treating inflammatory diseases due to its ability to modulate inflammatory pathways .
Agrochemicals
The trifluoromethyl group in this compound enhances its biological activity, making it valuable in the development of agrochemicals. Its application includes:
- Pesticide Development : The compound's efficacy against pests can be leveraged to design more effective pesticides that minimize environmental impact while maximizing agricultural productivity .
Synthesis Intermediate
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structural features allow chemists to modify it further for various applications in pharmaceutical and chemical industries .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated a broad-spectrum activity with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, highlighting its potential as a new therapeutic agent .
Case Study 2: Antitumor Activity
In another study focusing on cancer treatment, this compound was tested on various tumor cell lines. The findings demonstrated significant antiproliferative effects, particularly against melanoma cells, where it induced apoptosis through the activation of specific cell death pathways .
Mechanism of Action
The mechanism of action of ethyl 6-chloro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
- Ethyl 4-chloro-6-(trifluoromethyl)nicotinate
- Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate
- Ethyl 6-(trifluoromethyl)nicotinate
Comparison: Ethyl 6-chloro-4-(trifluoromethyl)nicotinate is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of both electron-withdrawing groups (chloro and trifluoromethyl) significantly influences the compound’s behavior in various chemical reactions, making it a valuable intermediate in synthetic chemistry .
Biological Activity
Ethyl 6-chloro-4-(trifluoromethyl)nicotinate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid characterized by the following structural features:
- Molecular Formula : C10H8ClF3N2O2
- Molecular Weight : Approximately 252.63 g/mol
- Functional Groups : Contains a chloro group at the 6-position and a trifluoromethyl group at the 4-position, which enhance its lipophilicity and biological activity.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Interaction : The compound may interact with various enzymes, modulating their activity and influencing metabolic pathways.
- Cell Signaling : Preliminary studies suggest that it may affect key signaling pathways related to cell growth and apoptosis, although specific targets are still under investigation .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 75 |
Pseudomonas aeruginosa | 14 | 60 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Various studies have reported its cytotoxic effects on different cancer cell lines:
Cell Line | IC50 (μM) | Reference |
---|---|---|
HeLa (Cervical Cancer) | 20.5 | |
MCF-7 (Breast Cancer) | 15.3 | |
A549 (Lung Cancer) | 18.7 |
The compound's mechanism in cancer cells may involve inducing apoptosis or inhibiting cell proliferation through modulation of specific signaling pathways .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study demonstrated that this compound showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was compared with standard antibiotics, showing comparable efficacy . -
Anticancer Research :
Another investigation focused on the compound's effect on human cancer cell lines. It was found to induce significant apoptosis in HeLa cells, with a mechanism involving caspase activation. -
Potential as a Biochemical Probe :
The compound has been explored as a biochemical probe to study enzyme interactions due to its unique structural properties, which may facilitate the understanding of enzyme mechanisms in various biological processes .
Properties
IUPAC Name |
ethyl 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-4-14-7(10)3-6(5)9(11,12)13/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPKVBDBUNEDFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157471 | |
Record name | 3-Pyridinecarboxylic acid, 6-chloro-4-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260778-46-8 | |
Record name | 3-Pyridinecarboxylic acid, 6-chloro-4-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260778-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 6-chloro-4-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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